molecular formula C11H13ClFN B13247575 [(3-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine

[(3-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B13247575
M. Wt: 213.68 g/mol
InChI Key: JSBQNAKWQUOVPK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound with the molecular formula C11H13ClFN. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further attached to a cyclopropylmethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Products include imines, secondary amines, or alcohols.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

(3-Chloro-4-fluorophenyl)methylamine can be compared with similar compounds such as:

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H13ClFN/c12-10-5-9(3-4-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

JSBQNAKWQUOVPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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